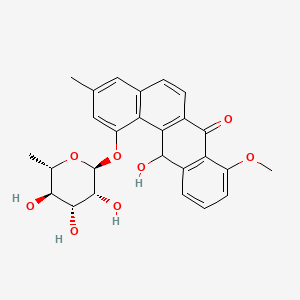
Pravastatin-13C,d3 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pravastatin-13C,d3 (sodium) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Pravastatin sodium, which is an HMG-CoA reductase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Pravastatin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pravastatin-13C,d3 (sodium) involves the incorporation of carbon-13 and deuterium into the Pravastatin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The exact synthetic route can vary, but it generally involves the use of isotopically labeled precursors and reagents under controlled conditions to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of Pravastatin-13C,d3 (sodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds. The production must adhere to strict quality control measures to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pravastatin-13C,d3 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Pravastatin-13C,d3 (sodium) can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Pravastatin-13C,d3 (sodium) is used extensively in scientific research, including:
Chemistry: It is used to study the chemical properties and reaction mechanisms of Pravastatin.
Biology: It helps in understanding the metabolic pathways and biological effects of Pravastatin.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of Pravastatin in the body.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Pravastatin-13C,d3 (sodium) exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, Pravastatin-13C,d3 (sodium) reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream signaling pathways that regulate cholesterol homeostasis .
Vergleich Mit ähnlichen Verbindungen
Pravastatin-13C,d3 (sodium) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Similar compounds include:
Atorvastatin: Another HMG-CoA reductase inhibitor with different pharmacokinetic properties.
Simvastatin: Similar to Pravastatin but with different metabolic pathways and effects.
Lovastatin: The first statin to be discovered, with a different chemical structure and pharmacological profile
Pravastatin-13C,d3 (sodium) stands out due to its use in detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C23H35NaO7 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuterio(113C)methyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2+1D3; |
InChI-Schlüssel |
VWBQYTRBTXKKOG-RFDBLRNRSA-M |
Isomerische SMILES |
[2H][13C]([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



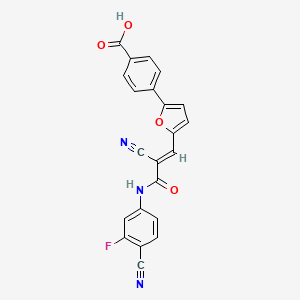
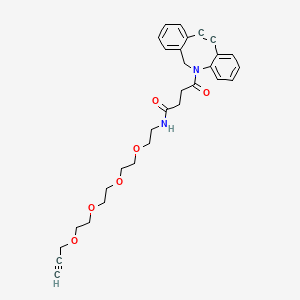


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

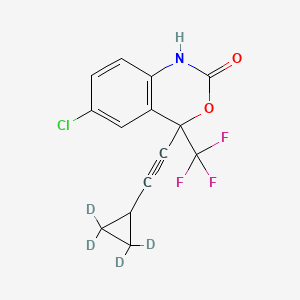
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

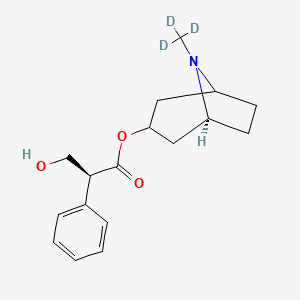
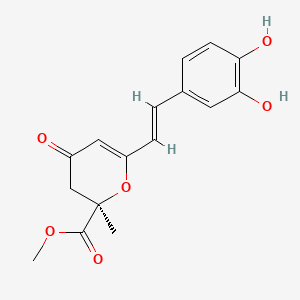
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
